molecular formula C9H13NO3 B562941 4-(2-Aminoethoxy)-3-methoxyphenol-d3 CAS No. 1189958-49-3

4-(2-Aminoethoxy)-3-methoxyphenol-d3

Cat. No.: B562941
CAS No.: 1189958-49-3
M. Wt: 186.225
InChI Key: ZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a deuterated derivative of 4-(2-Aminoethoxy)-3-methoxyphenol, a compound known for its applications in various scientific fields. The deuterium labeling is often used in research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.

Scientific Research Applications

4-(2-Aminoethoxy)-3-methoxyphenol-d3 has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde.

    Aminoethoxy Substitution: The aldehyde group is first converted to an aminoethoxy group through a series of reactions involving the formation of an intermediate Schiff base, followed by reduction.

    Deuterium Labeling:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of deuterated solvents and catalysts is optimized to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethoxy)-3-methoxyphenol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethoxy)-3-methoxyphenol-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and reaction studies. This makes it particularly valuable in research applications where isotopic differentiation is crucial .

Properties

IUPAC Name

4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWDKSXPRPBBIJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.